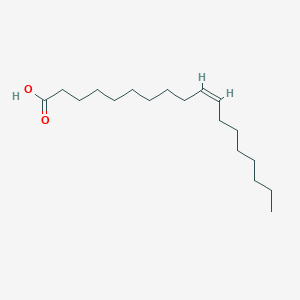
cis-10-Octadecenoic acid
Übersicht
Beschreibung
cis-10-Octadecenoic acid: is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by a double bond at the 10th carbon atom in the cis configuration. .
Wirkmechanismus
Target of Action
The primary target of cis-10-Octadecenoic acid, also known as cis-Vaccenic acid, is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.
Mode of Action
It is known that this compound interacts with its target, pparδ, and may influence its activity
Biochemical Pathways
This compound is involved in the saturation metabolism of polyunsaturated fatty acids (PUFAs), a detoxification process carried out by gut microbiota . This process generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids . For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced as intermediates when linoleic acid is metabolized to oleic acid .
Pharmacokinetics
A study on the in vivo distribution and turnover of trans- and this compound isomers in human plasma lipids suggests that these compounds are well-absorbed and undergo significant metabolic transformations .
Result of Action
It has been suggested that this compound and its metabolites may have immunomodulatory effects . For instance, 10-oxo-cis-12-octadecadienoic acid (γKetoC), a γ-linolenic acid-derived enon FA, has been identified as an effective immunomodulator, inhibiting antigen-induced immunoactivation and the LPS-induced production of inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different fatty acid substrates and metabolic enzymes in the gut microbiota can affect the production of functional metabolites . Furthermore, the hydrogenation of this compound to stearic acid by a rumen Fusocillus sp. was found to vary under different atmospheric conditions .
Biochemische Analyse
Biochemical Properties
cis-10-Octadecenoic acid is involved in the saturation metabolism of polyunsaturated fatty acids, a detoxification metabolism by the gut microbiota . It generates a series of functional fatty acids, such as hydroxy fatty acids .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It is involved in the production of fatty acid metabolites in mouse feces, plasma, and tissues under different dietary conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it is an intermediate when linoleic acid is metabolized to oleic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is involved in the production of a series of functional metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathways of polyunsaturated fatty acids. It interacts with enzymes such as CLA-HY, CLA-DH, CLA-DC, and CLA-ER to generate a series of functional fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrolysis and Methylation: Fatty acids, including cis-10-Octadecenoic acid, can be synthesized through hydrolysis of triglycerides followed by methylation to form fatty acid methyl esters (FAMEs).
Biological Synthesis: This compound can also be produced biologically through the hydration of linoleic acid by specific enzymes such as linoleate hydratase found in certain lactic acid bacteria.
Industrial Production Methods:
Extraction from Natural Sources: this compound can be extracted from natural sources such as plant oils using solvent extraction methods followed by purification processes like distillation and chromatography.
Chemical Synthesis: Industrial production may involve chemical synthesis routes that include the selective hydrogenation of polyunsaturated fatty acids to yield the desired monounsaturated fatty acid.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-10-Octadecenoic acid can undergo oxidation reactions to form hydroxy and oxo fatty acids.
Hydration: The compound can be hydrated to form hydroxy fatty acids under the action of specific enzymes.
Hydrogenation: It can be hydrogenated to form stearic acid, a saturated fatty acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Hydration: Enzymatic hydration typically involves linoleate hydratase.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed:
- 10-Hydroxy-cis-12-octadecenoic acid
- 10-Oxo-cis-12-octadecenoic acid
- Stearic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-10-Octadecenoic acid is used as a standard in lipidomics studies to analyze fatty acid composition in various biological samples .
Biology: It plays a role in the metabolism of polyunsaturated fatty acids in the gut microbiota, contributing to the production of bioactive metabolites .
Medicine: Research has shown that derivatives of this compound have potential anti-inflammatory and anti-cancer properties .
Industry: This compound is used in the production of biodegradable lubricants and surfactants due to its favorable physicochemical properties .
Vergleich Mit ähnlichen Verbindungen
- Oleic acid (cis-9-octadecenoic acid)
- Elaidic acid (trans-9-octadecenoic acid)
- Vaccenic acid (cis-11-octadecenoic acid)
Uniqueness: cis-10-Octadecenoic acid is unique due to its specific position of the double bond at the 10th carbon atom in the cis configuration. This structural feature imparts distinct physicochemical properties and biological activities compared to other octadecenoic acids .
Eigenschaften
IUPAC Name |
(Z)-octadec-10-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSBBXBKPUZAA-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


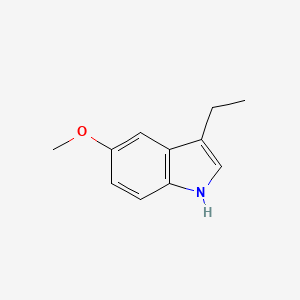

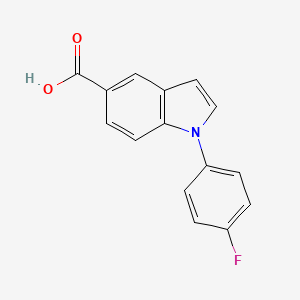
![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)

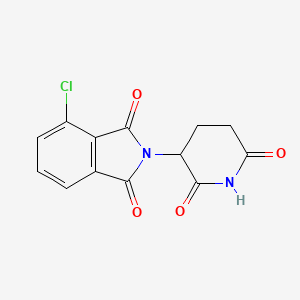

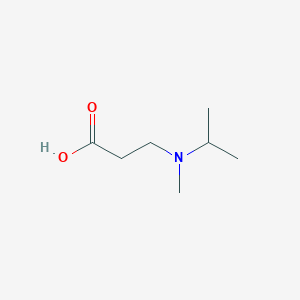
![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)


